N-(2-メチル-6-ニトロフェニル)アセトアミド

概要

説明

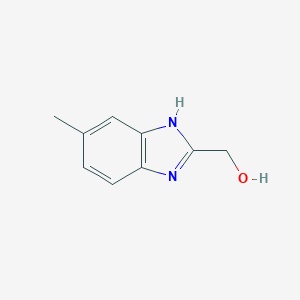

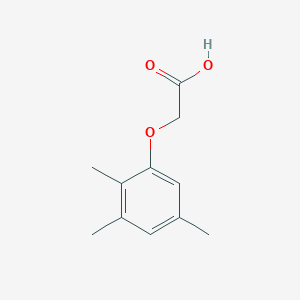

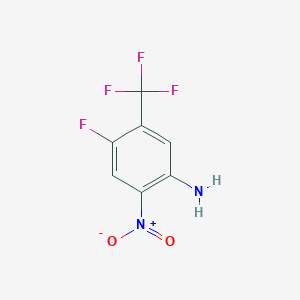

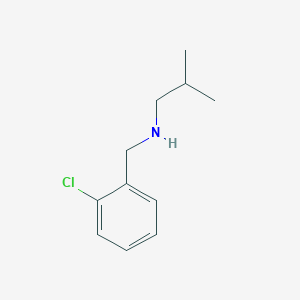

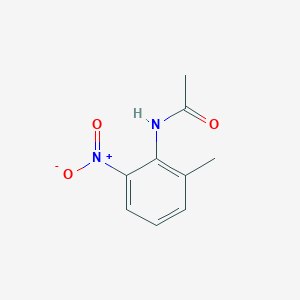

N-(2-methyl-6-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H10N2O3 . It is a derivative of acetamide, which is an organic compound that serves as the simplest amide of acetic acid .

Synthesis Analysis

The synthesis of N-(2-methyl-6-nitrophenyl)acetamide and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, and the process may involve stirring without solvent and/or heat, or even fusion .Molecular Structure Analysis

The molecular structure of N-(2-methyl-6-nitrophenyl)acetamide consists of a central phenyl ring with various substituents . The compound has a molecular weight of 194.18700, and its exact mass is 194.06900 .Chemical Reactions Analysis

N-(2-methyl-6-nitrophenyl)acetamide, like other N-cyanoacetamides, can participate in a variety of condensation and substitution reactions . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

N-(2-methyl-6-nitrophenyl)acetamide has a density of 1.289g/cm3 . It has a boiling point of 375.3ºC at 760 mmHg . The compound is solid at room temperature .科学的研究の応用

新規ヘテロ環状化合物の合成

N-(2-メチル-6-ニトロフェニル)アセトアミド: は、多様なヘテロ環状化合物の合成における前駆体として機能します。アセトアミドとニトロの両方の官能基を特徴とするその分子構造は、さまざまな化学反応を可能にします。 これらの反応は、多くの治療薬におけるコア構造である薬理学的に活性なヘテロ環の形成につながる可能性があります .

化学療法薬の開発

この化合物はシアノアセチル化を受けやすいため、化学療法薬の開発における貴重な中間体となります。 さまざまなアミンと反応させることで、N-シアノアセトアミドを形成することができます。これは、潜在的な化学療法特性を持つ有機ヘテロ環を構築するための重要な前駆体です .

薬理学的研究

薬理学的研究では、N-(2-メチル-6-ニトロフェニル)アセトアミド誘導体の生物活性について研究が行われています。 これらの活性には、抗炎症作用、鎮痛作用、解熱作用などがあり、薬物開発や既存の医薬品の改善の候補となっています .

抗酸化特性

研究によると、特定のN-(ニトロフェニル)アセトアミド誘導体は、顕著な抗酸化特性を示すことが示されています。 これらの特性は、神経変性疾患などの酸化ストレス関連疾患の治療法の開発において重要です .

農業化学

農業化学では、N-(2-メチル-6-ニトロフェニル)アセトアミドの誘導体は、植物毒性効果について研究されています。 これらの効果は、除草剤や植物成長調節剤の開発に役立てることができ、雑草種の管理や作物の栽培に貢献します .

将来の方向性

特性

IUPAC Name |

N-(2-methyl-6-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6-4-3-5-8(11(13)14)9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGWKZKGMNQBIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311529 | |

| Record name | N-(2-methyl-6-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59907-22-1 | |

| Record name | 59907-22-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-methyl-6-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。